molecular formula C32H48O9 B14159826 Mono-O-acetylvallaroside CAS No. 4356-53-0

Mono-O-acetylvallaroside

Cat. No.: B14159826
CAS No.: 4356-53-0
M. Wt: 576.7 g/mol
InChI Key: UYQMTWMXBKEHJQ-CNJUQUCXSA-N
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Description

Mono-O-acetylvallaroside is a phytochemical compound found in certain medicinal plants. It is known for its potential therapeutic properties and has been the subject of various scientific studies. This compound is part of a larger group of glycosides, which are compounds that consist of a sugar molecule bonded to another functional group via a glycosidic bond .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-O-acetylvallaroside typically involves the acetylation of vallaroside. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve the extraction of vallaroside from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification, and concentration steps. The acetylation process is then scaled up using industrial reactors, ensuring that the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Mono-O-acetylvallaroside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of Mono-O-acetylvallaroside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression. The compound may interact with proteins and enzymes involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific acetylation, which may enhance its biological activity and stability compared to its parent compound, vallaroside. This modification can also influence its solubility and bioavailability, making it a valuable compound for further research and development .

Properties

CAS No.

4356-53-0

Molecular Formula

C32H48O9

Molecular Weight

576.7 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate

InChI

InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27-,28+,29-,30-,31+,32-/m0/s1

InChI Key

UYQMTWMXBKEHJQ-CNJUQUCXSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O

Origin of Product

United States

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